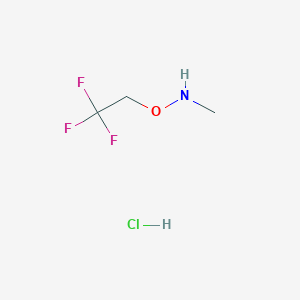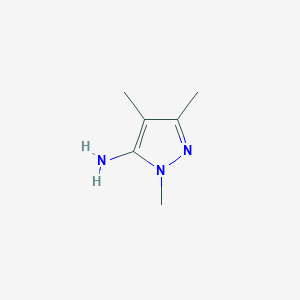
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride is a chemical compound with the CAS Number: 2044796-79-2 . It has a molecular weight of 165.54 . The IUPAC name for this compound is N-methyl-O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for Methyl(2,2,2-trifluoroethoxy)amine hydrochloride is 1S/C3H6F3NO.ClH/c1-7-8-2-3(4,5)6;/h7H,2H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride is a powder that is stored at 4 degrees Celsius . Unfortunately, the search results do not provide additional information about its physical and chemical properties.科学的研究の応用
1. Organic Synthesis and Chemical Reactions
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride has been explored in organic synthesis, particularly in the cleavage of specific chemical groups. For example, Yeung et al. (2000) demonstrated the use of this compound in the selective cleavage of methyl carbamates, which are important in carbohydrate chemistry. This approach is significant for the orthogonal N-deprotection of carbohydrates, a process crucial in the synthesis of complex molecules (Yeung et al., 2000).
2. Crystallography and Molecular Interaction Studies
In crystallography, Mereiter (2011) studied the co-crystal of the herbicide triflusulfuron-methyl, which contains the 2,2,2-trifluoroethoxy group. This work highlighted how molecular interactions, such as hydrogen bonding, play a role in the structural formation of these compounds (Mereiter, 2011).
3. Antibacterial Research
In the field of antibacterial research, Reddy and Prasad (2021) synthesized derivatives containing the 2,2,2-trifluoroethoxy group and evaluated their antibacterial activity. This research opens avenues for developing new antibacterial agents (Reddy & Prasad, 2021).
4. Chemical Sensing and Detection
Tamiaki et al. (2013) explored the use of methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a, a derivative of the compound , in chemical sensing. This research demonstrated the potential of such compounds in the selective detection of specific amines (Tamiaki et al., 2013).
5. Analytical Chemistry Applications
Donike (1973) investigated the use of N-Methyl-bis(trifluoroacetamide) for the trifluoroacetylation of amine, hydroxyl, and thiol groups. This process is crucial in the field of analytical chemistry, especially for gas chromatographic analysis (Donike, 1973).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
N-(2,2,2-trifluoroethoxy)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO.ClH/c1-7-8-2-3(4,5)6;/h7H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITONVLYTIZRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride | |
CAS RN |
2044796-79-2 |
Source


|
| Record name | methyl(2,2,2-trifluoroethoxy)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2475564.png)
![4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2475565.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2475566.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2475568.png)


![Tert-butyl N-[2-[4-(aminomethyl)phenyl]propan-2-yl]carbamate](/img/structure/B2475573.png)


![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2475579.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2475580.png)


